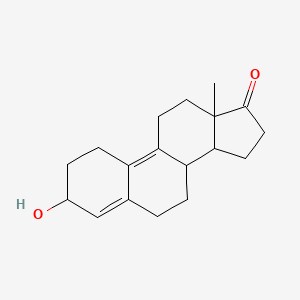

3b-Hydroxy-estra-4,9-dien-17-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3b-Hydroxy-estra-4,9-dien-17-one typically involves multiple steps. One common method starts with the reaction of δ-Lactone with a Grignard reagent , followed by treatment with Jones reagent to yield the precursor . The final step involves a domino cyclization reaction with piperidinium acetate to produce this compound .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar multi-step processes involving organic reagents and catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3b-Hydroxy-estra-4,9-dien-17-one undergoes various chemical reactions, including:

Oxidation: Commonly using reagents like .

Reduction: Typically involves or .

Substitution: Often involves halogenation or nucleophilic substitution reactions.

Common Reagents and Conditions:

Jones reagent: for oxidation.

Hydrogen gas: and for reduction.

Halogens: and nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones , while reduction can produce alcohols .

Scientific Research Applications

3b-Hydroxy-estra-4,9-dien-17-one is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 3b-Hydroxy-estra-4,9-dien-17-one involves its interaction with specific molecular targets and pathways. It acts as a precursor in the synthesis of steroids that exhibit progestagenic activity . The compound undergoes enzymatic transformations to produce active steroids that bind to progesterone receptors , influencing various physiological processes .

Comparison with Similar Compounds

Mifepristone: A synthetic steroid with similar structural features, known for its role as a progesterone receptor antagonist.

Trenbolone: Another synthetic steroid with structural similarities, used for its anabolic properties.

Uniqueness: 3b-Hydroxy-estra-4,9-dien-17-one is unique due to its specific structure and its role as an intermediate in the synthesis of various steroidal compounds. Its ability to undergo multiple types of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .

Biological Activity

3β-Hydroxy-estra-4,9-dien-17-one, also known as 3β-hydroxyestradiol or a derivative of estradiol, is a steroid compound that has garnered interest due to its biological activities and potential therapeutic applications. This article delves into its biological activity, metabolic pathways, and relevant research findings.

Chemical Structure and Properties

3β-Hydroxy-estra-4,9-dien-17-one is characterized by the following chemical structure:

- Molecular Formula : C18H24O2

- CAS Number : 19671-53-5

The compound features a hydroxyl group at the 3β position and a double bond between carbons 4 and 9, which are critical for its biological function.

Biological Activities

1. Estrogenic Activity

3β-Hydroxy-estra-4,9-dien-17-one exhibits significant estrogenic activity. It binds to estrogen receptors (ERα and ERβ), influencing gene expression related to reproductive functions and secondary sexual characteristics. Studies indicate that it can modulate the proliferation of estrogen-responsive tissues, such as breast and endometrial tissues .

2. Antioxidant Properties

Research has shown that this compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress in various biological systems. This activity is particularly relevant in the context of cardiovascular health and aging .

3. Metabolic Pathways

The metabolism of 3β-Hydroxy-estra-4,9-dien-17-one involves conversion to other steroid hormones. It can be metabolized into estradiol or estrone through enzymatic reactions involving hydroxysteroid dehydrogenases. The metabolic pathways are crucial for understanding its pharmacokinetics and bioavailability .

Case Studies

-

Case Study on Hormonal Regulation :

A study investigated the effects of 3β-Hydroxy-estra-4,9-dien-17-one on hormone-sensitive tumors. The results demonstrated that this compound could inhibit tumor growth in models of breast cancer by downregulating estrogen receptor signaling pathways . -

Antioxidant Effects in Animal Models :

In a controlled experiment with rodents, administration of 3β-Hydroxy-estra-4,9-dien-17-one led to a significant reduction in markers of oxidative stress compared to control groups. This suggests potential therapeutic applications in age-related diseases .

Data Table: Comparative Biological Activity

| Biological Activity | 3β-Hydroxy-estra-4,9-dien-17-one | Estradiol | Androstenedione |

|---|---|---|---|

| Estrogenic Activity | Moderate | High | Low |

| Antioxidant Activity | Present | Moderate | Absent |

| Tumor Growth Inhibition | Significant in breast cancer models | Variable | Not applicable |

Properties

Molecular Formula |

C18H24O2 |

|---|---|

Molecular Weight |

272.4 g/mol |

IUPAC Name |

3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,12,15-16,19H,2-9H2,1H3 |

InChI Key |

QDFACJJKOZIYTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCC3=C4CCC(C=C4CCC3C1CCC2=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.